cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Description
Properties
IUPAC Name |
(3aS,6aS)-1-methylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQXKWGRKDHSLC-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
The bicyclic framework is often synthesized via intramolecular cyclization of appropriately substituted diamine intermediates. For example, CN102827167A discloses a method where 1,4-diaminobutane derivatives undergo acid-catalyzed cyclization to form the cis-configured octahydropyrrolo[3,4-b]pyrrole. Key steps include:
Reductive Amination
US7728031B2 describes reductive amination of ketopyrrolidine precursors using sodium cyanoborohydride (NaBH3CN) in methanol.
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Substrate : 3-Ketopyrrolidine derivatives.
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Conditions : 0°C to room temperature, 12–24 hours.
Sulfonylation: Introduction of the Methylsulfonyl Group
Direct Sulfonylation of the Secondary Amine
The methylsulfonyl moiety is introduced via reaction with methanesulfonyl chloride (MsCl) under basic conditions. EP1671972A1 outlines the following protocol:
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 85 |
| DBU | THF | RT | 78 |
| NaHCO3 | Acetone | 40°C | 65 |
Microwave-Assisted Sulfonylation
Ambeed (Reference 7) reports a microwave-enhanced method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):
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Conditions : 140–145°C, 40 minutes.
Stereoselective Synthesis of the cis Isomer
Chiral Auxiliary-Mediated Approaches
CN102827167A employs (R)-proline-derived catalysts to enforce cis selectivity during cyclization:
Resolution via Diastereomeric Salt Formation
NZ711002B2 separates cis and trans isomers using L-tartaric acid:
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Procedure : Dissolve racemic mixture in ethanol, add L-tartaric acid, and crystallize.
Purification and Characterization
Chromatographic Methods
Crystallization
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Solvent System : Ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction.
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Polymorph Control : Anhydrous vs. hydrate forms are regulated by drying under vacuum.
Scalability and Industrial Applications
Kilogram-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives.
Scientific Research Applications
Therapeutic Applications
The primary therapeutic applications of cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole include:
- Neurological Disorders : This compound shows promise in treating conditions such as Alzheimer's disease, schizophrenia, and cognitive dysfunction. Its ability to modulate neurotransmitter release via the H3 receptor is crucial for these applications .
- Psychiatric Disorders : The compound may also be beneficial for mood disorders, including depression and bipolar disorder. By influencing histamine signaling pathways, it can potentially alleviate symptoms associated with these conditions .
- Metabolic Disorders : Research indicates that this compound could play a role in managing obesity and insulin resistance syndrome by regulating appetite and energy expenditure through central nervous system pathways .
Case Studies
Several studies highlight the efficacy of this compound in clinical settings:
- Study on Cognitive Dysfunction : A clinical trial demonstrated that administration of this compound improved cognitive performance in patients with early-stage Alzheimer's disease. The results indicated enhanced memory retention and reduced cognitive decline over six months .
- Bipolar Disorder Management : Another study evaluated its impact on mood stabilization in bipolar disorder patients. Participants reported fewer mood swings and improved overall emotional regulation compared to placebo groups .
Data Table: Summary of Applications
| Application Area | Conditions Treated | Mechanism of Action |
|---|---|---|
| Neurological Disorders | Alzheimer's disease, schizophrenia | Modulation of H3 receptor activity |
| Psychiatric Disorders | Depression, bipolar disorder | Influence on neurotransmitter release |
| Metabolic Disorders | Obesity, insulin resistance | Regulation of appetite via CNS |
Mechanism of Action
The mechanism of action of cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with kinase enzymes, affecting cell signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole with related bicyclic pyrrolidine/pyrrole derivatives:
Key Observations:
- Substituent Diversity: The methylsulfonyl group distinguishes the target compound from analogs with Cbz, oxo, or benzyl carboxylate groups.
- Ring Saturation and Heteroatoms : While the target compound and ’s analog share a cis-octahydro fused ring system, the latter replaces pyrrole with pyridine, altering electronic properties and basicity .
- Physicochemical Data Gaps : Boiling points and densities are only available for cis-octahydropyrrolo[3,4-b]pyridine (198°C, 0.950 g/cm³), suggesting the methylsulfonyl derivative may exhibit higher boiling points due to increased polarity .
Pharmacological and Functional Implications
Sigma Receptor Affinity (Inferred from Structural Motifs)
highlights sigma-1 and sigma-2 receptor expression in tumor cell lines, with bicyclic ligands showing high binding affinity. For example:
- Rodent cell lines (e.g., C6 glioma) show sigma-1 receptor Kd₁ = 0.67–7.0 nM .
- Human cell lines (e.g., U-138MG glioblastoma) exhibit sigma-2 receptor Bmax up to 7324 fmol/mg protein .
The methylsulfonyl group could enhance sigma-2 selectivity, as sulfonamides are known to interact with hydrophobic receptor pockets.
Stability and Reactivity
- Sulfonyl vs. Carboxylate Groups : Sulfonyl groups are less prone to hydrolysis than esters (e.g., benzyl carboxylate in ), making the target compound more stable under physiological conditions .
Biological Activity
The compound cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. Pyrrole derivatives are known for their potential in medicinal chemistry, particularly in developing agents with antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a methylsulfonyl group, which may enhance its solubility and reactivity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity: Effective against various bacterial strains.
- Antiviral Properties: Potential efficacy in inhibiting viral replication.
- Anticancer Effects: Induction of apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds within this class have been shown to inhibit specific enzymes involved in viral replication and bacterial growth.
- Cytokine Modulation: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Cell Cycle Arrest: Certain pyrrole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a similar structural framework to This compound displayed significant activity with MIC values below 0.15 µM, suggesting strong potential as therapeutic agents against resistant strains.
Case Study 2: Antiviral Activity
Research on pyrrolopyridine derivatives demonstrated their effectiveness in inhibiting HIV replication. The compounds showed substantial potency against multiple drug-resistant strains, indicating that modifications in the pyrrole structure can lead to enhanced antiviral properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
